molecular formula C13H14N2O2 B2823007 2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile CAS No. 96219-74-8

2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile

Cat. No. B2823007
CAS RN: 96219-74-8
M. Wt: 230.267
InChI Key: UHFQKFDTQWMNFZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile” is a chemical substance with the CAS number 96219-74-8 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3,4-dihydro-9-arylacridin-1 (2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . This resulted in the successful conversion into pyrazole, isoxazol, 1-phenyl-1H-pyrazole by treating it with reagents such as hydrazine, hydroxylamine, and phenylhydrazine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.26200 and a density of 1.122g/cm3 . It has a boiling point of 445.7ºC at 760mmHg . The melting point and other physical properties are not specified in the retrieved sources.

Scientific Research Applications

Clinical Evaluation of Coronary Vasodilators

A study evaluated the clinical effect of a coronary vasodilator closely related to the compound of interest in patients with angina pectoris. This research highlighted the importance of controlled studies and objective criteria in assessing the efficacy of antianginal drugs (Sandler, 1960).

Organic Synthesis and Reaction Mechanisms

Research on organophosphorus compounds involved reactions with unsubstituted and monosubstituted 3-oxo esters, leading to the production of derivatives through specific chemical processes. This study offers insights into reaction mechanisms and the synthesis of complex organic molecules (Pedersen & Lawesson, 1974).

Nonlinear Optical Properties

A study focused on the synthesis and characterization of hydrazones derived from the compound , revealing their potential in nonlinear optical applications due to their significant two-photon absorption properties. This suggests the compound's relevance in developing optical devices such as limiters and switches (Naseema et al., 2010).

Catalysis and Polymerization

Research into magnesium complexes containing derivatives of the compound for the ring-opening polymerization of rac-lactide and α-methyltrimethylene carbonate demonstrated the compound's utility in catalyzing polymerization processes, highlighting its potential in materials science (Yi & Ma, 2014).

Safety And Hazards

The compound is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not available in the retrieved sources.

properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-methoxybenzoyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15(2)9-11(8-14)13(16)10-4-6-12(17-3)7-5-10/h4-7,9H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFQKFDTQWMNFZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile

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